molecular formula C15H24ClNO2 B117859 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride CAS No. 149289-31-6

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride

Cat. No. B117859
M. Wt: 285.81 g/mol
InChI Key: NTKXIDDUCSFBBF-UHFFFAOYSA-N
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Description

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride, also known as AH-7921, is a synthetic opioid analgesic drug that was first synthesized in the 1970s. It belongs to the family of synthetic opioids that are structurally similar to morphine, but with a higher potency and a shorter duration of action. AH-7921 has been found to have a high affinity for the mu-opioid receptor, which is the same receptor that is targeted by other opioids such as morphine and heroin.

Scientific Research Applications

Neurochemical Profile and Antidepressant Activity

  • Neurochemical Profile Predictive of Antidepressant Activity : The compound exhibited a neurochemical profile indicative of antidepressant effects, similar to tricyclic antidepressants. It inhibited rat brain imipramine receptor binding and synaptosomal monoamine uptake (dopamine, norepinephrine, and serotonin), without inhibiting monoamine oxidase. Notably, it was not antimuscarinic and had no significant affinity for various other brain receptors, suggesting potential antidepressant activity without common side effects associated with tricyclic therapy (Muth et al., 1986).

  • Venlafaxine - An Antidepressant Drug : The compound, as an ethyl cyclohexanol derivative, is structurally characterized and identified as a key component in the antidepressant drug Venlafaxine (Tessler & Goldberg, 2004).

  • Synthesis and Antidepressant Activity Evaluation : In a study focusing on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, compounds including 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol showed significant potential in inhibiting neurotransmitter uptake. This was accompanied by positive outcomes in rodent models for antidepressant activity, hinting at its promising role in rapid-onset antidepressant effects (Yardley et al., 1990).

Chemical Synthesis and Analysis

  • Improved Synthesis Method : An improved synthesis method for 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol, involving potassium borohydride and aluminum chloride as reducing agents, was developed. This method provided a more efficient and cost-effective approach to producing the compound (Tao Yong, 2009).

  • Crystallographic Analysis : The crystal structure of a racemic form of the compound was studied, revealing intramolecular hydrogen-bonded structures with unique conformational features compared to its hydrochloride and hydrobromide derivatives (Zhang et al., 2011).

General Pharmacological Properties

  • General Pharmacological Characteristics : A related compound, Secoverine hydrochloride, which shares a similar chemical structure, demonstrated specific antimuscarinic properties and general pharmacological characteristics. This study adds to the broader understanding of compounds with similar structures and their potential pharmacological applications (Zwagemakers & Claassen, 1980).

Synthesis of Related Substances

  • Synthesis of Related Chemicals : Research into the synthesis of related substances, including 1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol, was conducted for quality control purposes. This research is vital for understanding the chemical derivatives and ensuring the purity and efficacy of pharmaceutical compounds (Hong Haiwen, 2013).

properties

IUPAC Name

1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15;/h5-8,14,17H,2-4,9-11,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKXIDDUCSFBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C2(CCCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893729
Record name N,N-Didesmethylvenlafaxine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride

CAS RN

130198-05-9, 149289-31-6
Record name Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]-, hydrochloride (1:1)
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Record name N,N-Didesmethylvenlafaxine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Didesmethylvenlafaxine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride
Source European Chemicals Agency (ECHA)
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Record name Cyclohexanol, 1-[2-amino-1-(4-methoxyphenyl)ethyl]
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Record name N,N-DIDESMETHYLVENLAFAXINE HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

A 5 liter autoclave is charged with 180 g of 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol, 2400 ml of methanol, 600 ml of aqueous ammonia (25% by volume) and 135 g of Raney nickel (pretreated as given under 1a)) and the mixture is subjected to hydrogenation at 27 to 30° C. and 120 psi pressure of hydrogen for 9 to 10 hours. The reaction mixture is filtered through 100 g of the celite and the catalyst bed is washed with 700 ml of methanol. The filtrate is concentrated to get 167.1 g of the crude product as an oily residue. 1.1 g of the crude product is dissolved in 2 ml of dry ethyl acetate and about 2 ml of isopropanolic HCl are added (the pH of the solution is about 2). The solvent is removed at high vacuum to give 1.14 g of 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
135 g
Type
catalyst
Reaction Step One
Quantity
2400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride
Reactant of Route 2
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride
Reactant of Route 3
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride
Reactant of Route 4
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride
Reactant of Route 5
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride
Reactant of Route 6
1-(2-Amino-1-(4-methoxyphenyl)ethyl)cyclohexanol hydrochloride

Citations

For This Compound
3
Citations
SR Howell, GEM Husbands, JA Scatina… - Xenobiotica, 1993 - Taylor & Francis
1. The metabolic disposition of venlafaxine has been studied in mouse, rat, dog, rhesus monkey and man after oral doses (22, 22, 2, and 10mg/kg, and 50mg, respectively) of 14 C-…
Number of citations: 144 www.tandfonline.com
JH Xue, Y Li, DH Tan, FH Tu, Y Liu, Q Li, H Wang - Iscience, 2023 - cell.com
The primary amino group has been seldom utilized as a transformable functionality in organic synthesis. Reported herein is a deaminative halogenation of primary amines using N-…
Number of citations: 1 www.cell.com
SF SISENWINE - Xenobiotica, 1993 - Taylor & Francis.
Number of citations: 0

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